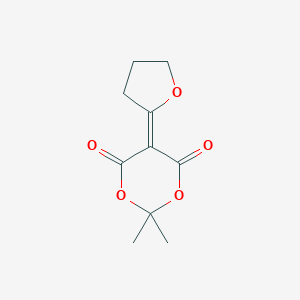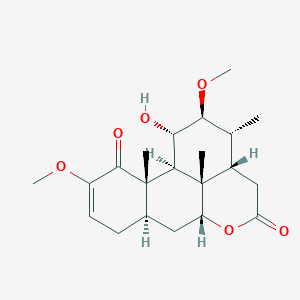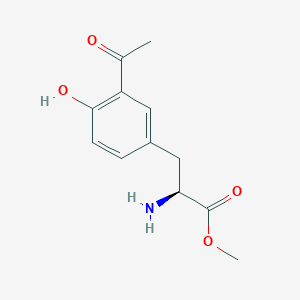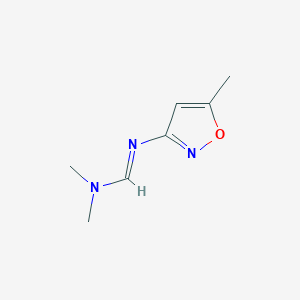
N,N-dimethyl-N'-(5-methyl-1,2-oxazol-3-yl)methanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-N'-(5-methyl-1,2-oxazol-3-yl)methanimidamide, also known as MMDA, is an organic compound with a molecular formula of C6H10N2O2. It is a member of the oxazolone family of heterocyclic compounds and is an important intermediate in the synthesis of a variety of organic molecules. MMDA is used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as a reagent in the laboratory for the characterization of other organic compounds.
Aplicaciones Científicas De Investigación
Biological and Chemical Insights
- Organophosphate Compound Studies : Metrifonate, an organophosphate compound, has been used in insecticide applications and for treating schistosomiasis. It is unique for being transformed nonenzymatically into an active component, demonstrating the importance of chemical transformations in medicinal applications (Holmstedt, Nordgren, Sandoz, & Sundwall, 1978).
Pharmacological Applications
- Neuropharmacology : Studies on compounds like N,N-dimethyltryptamine (DMT) explore its potential roles in the central nervous system and as a neurotransmitter, indicating the broad interest in dimethyl compounds in neuropharmacology and their potential clinical uses (Carbonaro & Gatch, 2016).
- Toxicological Evaluations : The toxicological effects of various acetamide and formamide derivatives, including dimethyl derivatives, highlight the ongoing interest in understanding the biological consequences of exposure to these chemicals. This knowledge aids in the safe use of such compounds in industrial and medicinal applications (Kennedy, 2001).
Metabolomics and Drug Synthesis
- Methadone Metabolomics : The detailed study of methadone's metabolites and pharmacokinetic interactions exemplifies the complexity of drug metabolism and the significance of understanding all aspects of a drug's action, including those of its derivatives (Dinis-Oliveira, 2016).
Propiedades
IUPAC Name |
N,N-dimethyl-N'-(5-methyl-1,2-oxazol-3-yl)methanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-6-4-7(9-11-6)8-5-10(2)3/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHSLCDEONMVBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N=CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-N'-(5-methyl-1,2-oxazol-3-yl)methanimidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

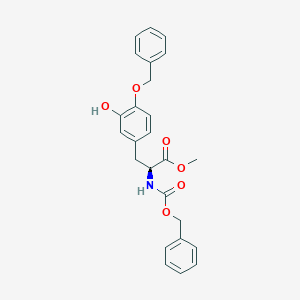
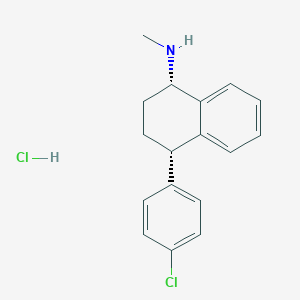
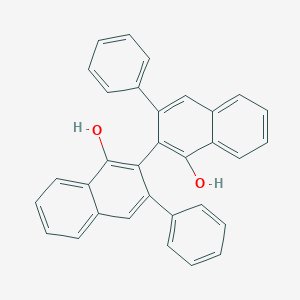
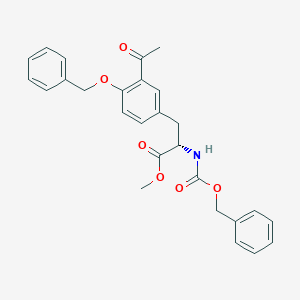
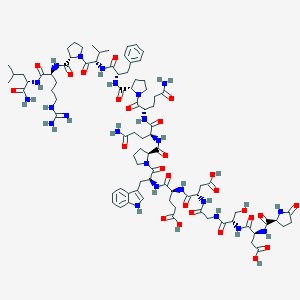
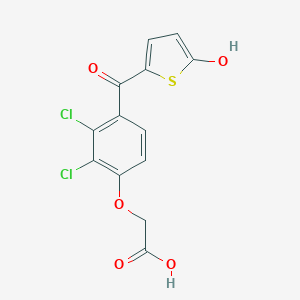
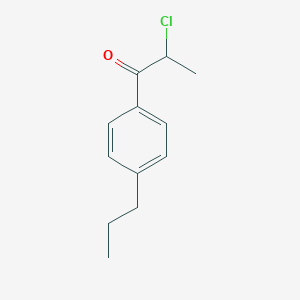
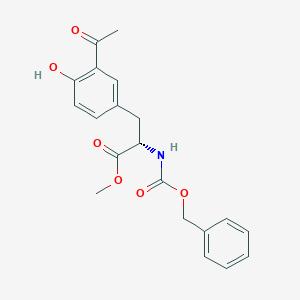
![Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one](/img/structure/B139599.png)
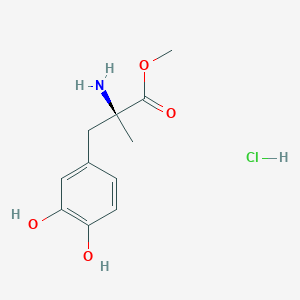
![Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]acetate](/img/structure/B139601.png)
